molecular formula C13H17ClN2O3 B1424464 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid CAS No. 1307136-96-4

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid

Cat. No.: B1424464
CAS No.: 1307136-96-4
M. Wt: 284.74 g/mol
InChI Key: FICKSUAERDRZMY-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . It is known for its unique structure, which includes a chloro-substituted benzoic acid core and a carbamoyl group attached to an amino group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

2-chloro-5-(2,2-dimethylpropylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)7-15-12(19)16-8-4-5-10(14)9(6-8)11(17)18/h4-6H,7H2,1-3H3,(H,17,18)(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKSUAERDRZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid typically involves the reaction of 2-chloro-5-aminobenzoic acid with 2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 284.74 g/mol
  • IUPAC Name : 2-chloro-5-(2,2-dimethylpropylcarbamoylamino)benzoic acid

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-aminobenzoic acid with 2,2-dimethylpropyl isocyanate in an organic solvent such as dichloromethane. The presence of a base, like triethylamine, is crucial for facilitating the formation of the carbamoyl group. This method allows for high yields and purity through subsequent purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly proteins involved in apoptosis regulation. It has been shown to bind to anti-apoptotic Bcl-2 family proteins such as Mcl-1 and Bfl-1, which are crucial in cancer cell survival .

Table 1: Binding Affinities

CompoundTarget ProteinBinding Affinity (Ki)
24Mcl-1100 nM
24Bfl-1100 nM

This dual binding profile suggests that the compound may serve as a multimodal inhibitor, potentially enhancing therapeutic efficacy against cancers that exhibit resistance to conventional treatments .

Anticancer Potential

Research indicates that compounds similar to this compound can effectively induce apoptosis in cancer cells. For instance, studies have demonstrated that concurrent targeting of Mcl-1 and Bfl-1 can lead to enhanced apoptosis in lymphoma cell lines, suggesting that this compound could be developed into a potent anticancer agent .

Case Studies

  • Lymphoma Cell Lines : A study evaluated the effects of compound 24 on engineered lymphoma cells dependent on Mcl-1 and Bfl-1 for survival. The results showed significant induction of apoptosis upon treatment with the compound, highlighting its potential as a therapeutic agent against lymphomas .
  • Structural Insights : The design of this compound was guided by co-crystal structures with target proteins, which provided insights into its binding interactions and helped optimize its efficacy against cancer cells .

Safety and Toxicology

The safety profile of this compound includes several hazard statements indicating potential risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . These factors must be considered when evaluating its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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